molecular formula C22H23N3O2 B3617778 1-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}piperidine CAS No. 957482-15-4

1-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}piperidine

Cat. No.: B3617778
CAS No.: 957482-15-4
M. Wt: 361.4 g/mol
InChI Key: OKASFNIVDPJZLK-UHFFFAOYSA-N
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Description

The compound “1-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . It also contains a pyrazole ring, which is a type of aromatic organic compound that often exhibits pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods . These techniques can provide information about the types of bonds present in the molecule and their arrangement.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Compounds containing a pyrrolidine ring often have diverse biological activities, and their mechanisms of action can vary widely .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. These properties are typically determined through laboratory testing and are regulated by organizations like the United Nations Office on Drugs and Crime .

Properties

IUPAC Name

[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-27-19-12-8-9-17(15-19)21-20(22(26)24-13-6-3-7-14-24)16-25(23-21)18-10-4-2-5-11-18/h2,4-5,8-12,15-16H,3,6-7,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKASFNIVDPJZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2C(=O)N3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157702
Record name [3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-piperidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957482-15-4
Record name [3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-piperidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957482-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-piperidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}piperidine

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